5-(3,4-Difluorobenzenesulfonyl)pentanoic acid
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Overview
Description
5-(3,4-Difluorobenzenesulfonyl)pentanoic acid is an organic compound characterized by the presence of a difluorobenzene ring attached to a sulfonyl group, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with a suitable pentanoic acid derivative. The reaction is generally carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorobenzenesulfonyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, thiols, and various substituted difluorobenzene derivatives. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
5-(3,4-Difluorobenzenesulfonyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The difluorobenzene ring can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: A precursor used in the synthesis of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid.
5-(3-Hydroxy-4-methoxyphenyl)pentanoic acid: Another pentanoic acid derivative with different substituents on the aromatic ring.
4-Nitrobenzenesulfonyl chloride: A similar sulfonyl chloride compound with a nitro group instead of fluorine atoms.
Uniqueness
This compound is unique due to the presence of both difluorobenzene and sulfonyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)sulfonylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4S/c12-9-5-4-8(7-10(9)13)18(16,17)6-2-1-3-11(14)15/h4-5,7H,1-3,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPCFMVEKNFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCCCC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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